
2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) is a complex organic compound characterized by its unique structure, which includes a butane backbone linked to two purine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) typically involves multi-step organic reactions. One common method includes the alkylation of purine derivatives with a butane-1,4-diyl linker. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-[1,4-Butanediylbis(oxymethylene)]bis[oxirane]
- 1,4-Bis(2,3-epoxypropoxy)butane
- 1,4-Butanediol diglycidyl ether
Uniqueness
What sets 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) apart from similar compounds is its dual purine structure, which provides unique chemical and biological properties. This makes it particularly valuable in research focused on nucleic acid interactions and potential therapeutic applications.
Propriétés
Numéro CAS |
93288-47-2 |
|---|---|
Formule moléculaire |
C18H24N10 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N,9-dimethyl-2-[4-[9-methyl-6-(methylamino)purin-2-yl]butyl]purin-6-amine |
InChI |
InChI=1S/C18H24N10/c1-19-15-13-17(27(3)9-21-13)25-11(23-15)7-5-6-8-12-24-16(20-2)14-18(26-12)28(4)10-22-14/h9-10H,5-8H2,1-4H3,(H,19,23,25)(H,20,24,26) |
Clé InChI |
RLTHQWJJRGCCRF-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C(=NC(=N1)CCCCC3=NC(=C4C(=N3)N(C=N4)C)NC)N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,2,2-Trichloroethoxy)carbonyl]quinolin-1-ium chloride](/img/structure/B14356491.png)
![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
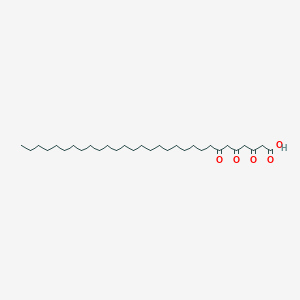
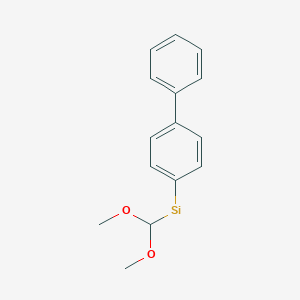
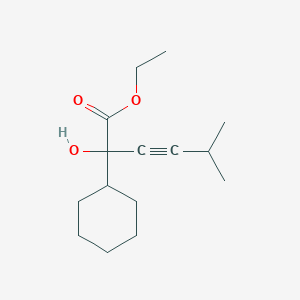
![1-Ethyl-4-[2-(4-pentylcyclohexyl)ethyl]cyclohexane](/img/structure/B14356517.png)
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
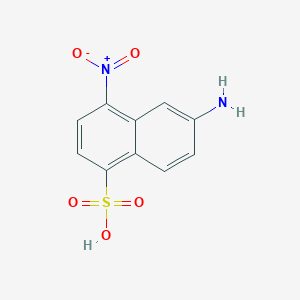
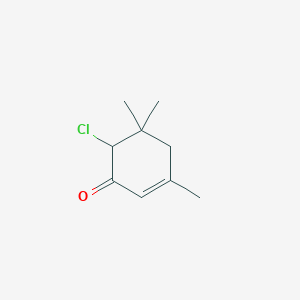
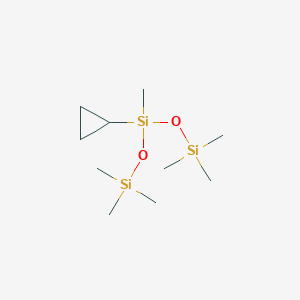

methanone](/img/structure/B14356559.png)

